Conferone

Description

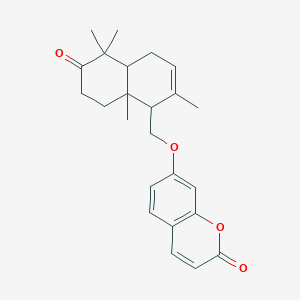

Structure

3D Structure

Properties

CAS No. |

41743-47-9 |

|---|---|

Molecular Formula |

C24H28O4 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

7-[(2,5,5,8a-tetramethyl-6-oxo-4,4a,7,8-tetrahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one |

InChI |

InChI=1S/C24H28O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20H,9,11-12,14H2,1-4H3 |

InChI Key |

VPAXJOUATWLOPR-UHFFFAOYSA-N |

SMILES |

CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C |

Canonical SMILES |

CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C |

melting_point |

142-142.5°C |

physical_description |

Solid |

Synonyms |

conferone |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Context of Conferone

Plant Genera as Primary Sources of Conferone

Research has identified two primary plant genera, Ferula and Heptaptera, as the main natural sources of this compound. researchgate.netresearchgate.net These genera are known for producing a diverse array of secondary metabolites, with this compound being one of the notable constituents.

Ferula Species as Major Producers

The genus Ferula is a principal producer of this compound, with numerous species identified as sources of this compound. The roots and fruits of these plants are often the primary sites of accumulation. nih.gov

Ferula flabelliloba is a well-documented source of this compound. researchgate.netdntb.gov.ua Studies have involved the extraction of this compound from the roots of this plant, confirming its presence and allowing for further investigation of its properties. nih.govmums.ac.irtandfonline.com The methanolic extract of F. flabelliloba roots has been a primary material for isolating this compound. nih.govresearchgate.netmums.ac.ir

This compound has also been isolated for the first time from Ferula schtschurowskiana, a species endemic to Uzbekistan. thieme-connect.comthieme-connect.comresearchgate.net This discovery expanded the known botanical sources of this compound and highlighted the chemical diversity within the Ferula genus.

Beyond F. flabelliloba and F. schtschurowskiana, this compound has been identified in or isolated from several other Ferula species. These include:

Ferula conocaula researchgate.net

Ferula latisecta mums.ac.ir

Ferula ovina mums.ac.ir

Ferula huber-morathii nih.gov

Ferula drudeana researchgate.net

The presence of this compound across these varied species underscores its significance as a characteristic compound of the Ferula genus. researchgate.netnih.gov

Ferula schtschurowskiana as a Source

Heptaptera Genera and this compound Presence

The genus Heptaptera is another recognized source of this compound. researchgate.netresearchgate.net Sesquiterpene coumarins, including this compound, are commonly found in this genus. acgpubs.org Specifically, studies have reported the isolation of this compound from the fruits of Heptaptera cilicica and Heptaptera anisoptera. acgpubs.orgmedipol.edu.tr

Geographic Distribution of this compound-Producing Plants

The geographical distribution of this compound-producing plants is extensive, spanning from the Mediterranean region to Central Asia. researchgate.netmdpi.com

Ferula species are widely distributed across temperate regions of the Euro-Asian continent. mdpi.comistanbul.edu.tr Their range includes North Africa, the Canary Islands, Central Europe, China, and India. mdpi.comistanbul.edu.trresearchgate.net Many species are found in mountainous and arid climates. researchgate.net Specific regions with a high diversity of Ferula species include Iran, Turkey, and Central Asian countries like Uzbekistan. mdpi.commdpi.comiejrd.com For example, Ferula schtschurowskiana is endemic to Uzbekistan, while numerous Ferula species are found throughout the Iranian plateau and Anatolia. thieme-connect.comthieme-connect.comnih.gov The Turan lowland is another area where various Ferula species are distributed. e3s-conferences.orge3s-conferences.org

Heptaptera species are also found within this broad geographical area. For instance, several species of Heptaptera, including H. cilicica and H. anisoptera, are native to Turkey. medipol.edu.tr

This wide distribution across diverse geographical and climatic zones contributes to the chemical diversity observed within these plant genera and the reliable availability of this compound from natural sources.

Regional Specificity of Ferula and Heptaptera Habitats

This compound is a naturally occurring compound predominantly isolated from plant species belonging to the Ferula and Heptaptera genera of the Apiaceae family. researchgate.netresearchgate.net These plants are found across various regions, often with distinct geographical distributions. nih.gov The genus Ferula encompasses a wide array of species utilized for centuries in traditional medicine and as culinary spices. researchgate.netresearchgate.net

The specific habitats of this compound-producing plants show considerable regional variation. For instance, species such as Ferula arrigoni, F. ceratophylla, F. kokanica, F. sinaic, and F. sumbul are known sources of drimanic coumarins, a class of compounds related to this compound. hebmu.edu.cn Similarly, the genus Heptaptera includes species like Heptaptera anisoptera and H. triquetra, which also produce these compounds. hebmu.edu.cn

Research has identified several specific species and their locations as key sources of this compound. Ferula flabelliloba and Ferula gummosa are two such species from which this compound has been successfully extracted for scientific investigation. nih.govresearchgate.netresearchgate.net Notably, Ferula sinkiangensis, found in China, is regarded as a particularly rich source of sesquiterpene coumarins. biorxiv.org In a fascinating case, a rare and endemic Ferula species, which some researchers suggest may be the lost silphion of antiquity, has been identified in just three distinct locations in Anatolia, Turkey, all of which are associated with former Greek settlements. mdpi.com

Table 1: Regional Distribution of Selected this compound-Producing Species

| Genus | Species | Reported Location/Region | Reference(s) |

|---|---|---|---|

| Ferula | F. sinkiangensis | China | biorxiv.org |

| Ferula | F. flabelliloba | Not specified | nih.govresearchgate.net |

| Ferula | F. gummosa | Not specified | researchgate.net |

| Ferula | F. assafoetida | Not specified | researchgate.net |

| Ferula | F. arrigoni | Not specified | hebmu.edu.cn |

| Ferula | F. ceratophylla | Not specified | hebmu.edu.cn |

| Ferula | F. kokanica | Not specified | hebmu.edu.cn |

| Ferula | F. sinaic | Not specified | hebmu.edu.cn |

| Ferula | F. sumbul | Not specified | hebmu.edu.cn |

| Ferula | Endemic Species (potential silphion) | Anatolia, Turkey | mdpi.com |

| Heptaptera | H. anisoptera | Not specified | hebmu.edu.cn |

Environmental Factors Influencing this compound Accumulation

The synthesis and accumulation of secondary metabolites like this compound are significantly influenced by a plant's surrounding environment. d-nb.info Plants, being sessile organisms, must constantly adapt to fluctuating conditions, a process that often involves the modulation of their chemical profile. encyclopedie-environnement.org Abiotic stressors are primary drivers of these changes. Factors such as temperature, light intensity, water availability (drought), soil salinity, and nutrient levels can profoundly impact the biochemical pathways responsible for producing these compounds. d-nb.infocid-inc.comnih.gov

The plant's response to environmental stress is complex; for instance, stressors can lead to either an increase or a decrease in the concentration of specific secondary metabolites. d-nb.info This variability is a result of the plant reprogramming its gene expression to enhance its survival under adverse conditions, a phenomenon known as phenotypic plasticity. encyclopedie-environnement.org The production of these metabolites is an essential adaptive strategy, protecting the plant against both abiotic and biotic threats. mdpi.com

While direct studies on environmental impacts on this compound are limited, research on related species offers insights. A study on Ferula gummosa revealed that concentrations of soil elements like phosphorus and sodium varied significantly between the plant's vegetative and generative growth stages, coinciding with changes in its metabolic profile. researchgate.net This suggests that soil composition and the plant's developmental stage are interlinked factors that can influence the production of compounds like this compound.

Distribution of this compound within Plant Tissues

The concentration of this compound is not uniform throughout the plant; it accumulates differentially in various tissues, reflecting the specific physiological roles of each organ.

The roots of Ferula species are consistently identified as the primary sites for this compound accumulation. researchgate.netnih.govresearchgate.net Scientific extractions for research purposes frequently target the roots of species like Ferula flabelliloba and Ferula assafoetida to obtain the compound. researchgate.netnih.govresearchgate.net this compound is noted as one of the most abundant of the 31 sesquiterpene coumarins that have been identified specifically in the roots of the Ferula genus. researchgate.net This high concentration points to the roots being a key location for the synthesis and/or long-term storage of this defensive compound. Plant roots serve as vital organs for anchoring and absorbing water and nutrients, and in many species, they also function as storage sites for energy reserves and specialized metabolites. easysevens.com

While the roots contain the highest concentrations, this compound is also present in other parts of the plant. researchgate.net The fruits of Ferula species are explicitly mentioned as a secondary source of the compound. nih.govresearchgate.netresearchgate.net For example, drimane-type sesquiterpene coumarins, which are structurally related to this compound, have been successfully extracted from the fruits of Ferula gummosa. researchgate.net The presence of this compound in reproductive structures like fruits suggests it may play a protective role for the seeds, a topic further explored in the next section.

Table 2: Distribution of this compound in Plant Tissues

| Plant Part | Accumulation Level | Source Species Examples | Reference(s) |

|---|---|---|---|

| Roots | Principal | Ferula flabelliloba, F. assafoetida, F. gummosa | researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net |

Roots as Principal Accumulation Sites

Ecological and Evolutionary Role of this compound in Host Plants

The significant metabolic investment required to produce secondary metabolites like this compound implies they serve a crucial function for the host plant's survival and reproductive success. These compounds are central to the plant's interactions with its environment, particularly in defending against biological threats.

This compound is a secondary metabolite, a class of compounds not essential for primary growth and development but vital for defense and adaptation. lumenlearning.comlibretexts.org The primary proposed role for this compound is as a chemical defense agent against herbivores and pathogens. researchgate.net Plants have evolved a sophisticated chemical arsenal (B13267) to deter attack, and compounds like this compound are a key component of this strategy. wikipedia.org

The defensive properties of terpenoids and coumarins are well-documented. These substances can act as toxins or repellents, discouraging feeding through a bitter taste or a noxious odor. lumenlearning.comlibretexts.org Phenolic compounds, the broader chemical group to which coumarins belong, are known to play a major role in protecting plants from insects, microbes, and even competing flora. nih.gov Upon being damaged by an herbivore, some plants can increase the production of these defensive chemicals in a process known as induced defense. mpg.de Furthermore, these compounds can reduce the digestibility of plant tissues. For instance, some phenolics bind to proteins, making them difficult for an herbivore to digest. wikipedia.org The accumulation of this compound in roots protects these vital storage organs from soil-borne pathogens and root-feeding herbivores, while its presence in fruits likely serves to deter granivores, thereby protecting the plant's seeds and ensuring reproductive success.

Contribution to Plant Metabolic Processes

As a secondary metabolite, this compound is not involved in the primary metabolic processes of growth and development, such as photosynthesis or respiration. Instead, its biosynthesis and presence are linked to specialized functions that contribute to the plant's survival and interaction with its environment. nih.gov The primary contribution of this compound to the plant's metabolic processes lies in its role in defense mechanisms. researchgate.netbiorxiv.org

Biosynthesis: The production of this compound is an example of the intricate biosynthetic capabilities of plants. The structure of this compound is a hybrid of two distinct metabolic pathways. The coumarin (B35378) moiety, specifically umbelliferone (B1683723) (7-hydroxycoumarin), is derived from the shikimic acid pathway. biorxiv.orgslideshare.net The sesquiterpene portion is synthesized via the mevalonate (B85504) (MVA) or a related pathway, which produces farnesyl diphosphate (B83284) (FDP). biorxiv.org The final structure is formed through the O-alkylation (ether linkage) of the umbelliferone hydroxyl group with the farnesyl moiety, which may then undergo further enzymatic modifications like epoxidation and cyclization to yield the final this compound molecule. biorxiv.orgbiorxiv.org

Defensive Role: The synthesis of sesquiterpene coumarins like this compound is often induced in response to biotic and abiotic stresses, indicating their function as defense compounds. biorxiv.org These molecules are understood to play essential roles in protecting the plant against microbial pathogens and herbivores. researchgate.net Coumarins, as a class, are known to possess antifungal and antiviral properties, which contribute to the plant's innate immune system. researchgate.net The presence of these compounds can deter feeding by insects and inhibit the growth of pathogenic fungi and bacteria, thereby protecting the plant from potential harm.

Allelopathic Potential: While direct studies on this compound's allelopathic effects are limited, related coumarins are known to act as allelochemicals. nih.govbham.ac.uk These are compounds released by a plant that can influence the growth, survival, and reproduction of other organisms in its vicinity. This suggests a potential role for this compound in mediating plant-plant competition, which is a crucial aspect of the ecological strategy of the producing species.

Biosynthetic Pathways of Conferone

General Principles of Terpenoid Biosynthesis in Plants

Plants synthesize a vast and diverse array of compounds known as terpenoids or isoprenoids. The fundamental building blocks for all terpenoids are two five-carbon (C5) isomers: Isopentenyl pyrophosphate (IPP) and its isomer, Dimethylallyl pyrophosphate (DMAPP). wikipedia.orggenome.jpnih.gov Plants utilize two distinct and compartmentally separated pathways to produce these essential precursors. wikipedia.orgethz.ch

The mevalonate (B85504) (MVA) pathway is an essential metabolic route found in the cytosol, endoplasmic reticulum (ER), and peroxisomes of plant cells. wikipedia.orgethz.chfrontiersin.org This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonate, which, after a series of phosphorylations and a decarboxylation, yields IPP and DMAPP. wikipedia.org The MVA pathway is primarily responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. genome.jpfrontiersin.org

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. wikipedia.orgfrontiersin.orgwikipathways.org This pathway was discovered more recently than the MVA pathway. frontiersin.org It starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP). rsc.org Through seven subsequent enzymatic reactions, these precursors are converted into IPP and DMAPP. frontiersin.orgrsc.org The MEP pathway provides the precursors for the synthesis of isoprene, monoterpenes (C10), diterpenes (C20), carotenoids, and the side chains of chlorophylls. genome.jpfrontiersin.orgwikipathways.org

Mevalonate Pathway (MVA) Precursors

Proposed Pathway for Sesquiterpene Moiety of Conferone

The sesquiterpene portion of this compound is a C15 isoprenoid structure. Its biosynthesis originates from precursors supplied by the cytosolic MVA pathway. genome.jpfrontiersin.org

The universal C5 building blocks, IPP and DMAPP, are the starting point for all terpenoids. genome.jprsc.org For sesquiterpenes like the one found in this compound, these C5 units are specifically generated via the MVA pathway in the cytoplasm. genome.jpfrontiersin.org

The assembly of the C15 sesquiterpene skeleton begins with the sequential condensation of IPP and DMAPP units. An enzyme known as a prenyltransferase catalyzes the head-to-tail addition of two molecules of IPP to one molecule of DMAPP, resulting in the formation of farnesyl diphosphate (B83284) (FDP). genome.jp FDP is the direct C15 precursor to all sesquiterpenes. genome.jp

The biosynthesis of sesquiterpene coumarins, such as this compound, involves the joining of this sesquiterpene unit with a coumarin (B35378) nucleus. mdpi.com This occurs through an O-prenylation reaction where the farnesyl group from FDP is transferred to the hydroxyl group of a coumarin molecule, typically umbelliferone (B1683723), forming an ether linkage. mdpi.combiorxiv.org The resulting compound, umbelliprenin (B192621) (7-farnesyloxycoumarin), is a key intermediate and the common precursor for many sesquiterpene coumarins found in the plant genus Ferula. mdpi.combiorxiv.orgmdpi.com Following its formation, umbelliprenin undergoes a series of enzymatic modifications, including epoxidation and cyclization, catalyzed by enzymes such as monooxygenases and sesquiterpene coumarin synthases, to generate the final, complex scaffold of this compound. biorxiv.orgmdpi.com

Initial Isoprenoid Precursor Formation (IPP, DMAPP)

Proposed Pathway for Coumarin Moiety of this compound

The coumarin moiety of this compound is umbelliferone (also known as 7-hydroxycoumarin). bionity.combrieflands.com Umbelliferone is a phenylpropanoid, and its biosynthesis begins with the aromatic amino acid L-phenylalanine, which is itself a product of the shikimate pathway. wikipedia.orgresearchgate.nethebmu.edu.cn The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into the aromatic amino acids. researchgate.netirjmets.com

The conversion of L-phenylalanine to umbelliferone proceeds through the general phenylpropanoid pathway with the following key steps:

Deamination of Phenylalanine : The pathway is initiated by the enzyme phenylalanine ammonia (B1221849) lyase (PAL) , which removes the amino group from L-phenylalanine to produce trans-cinnamic acid. researchgate.netresearchgate.netijrpr.com

Hydroxylation of Cinnamic Acid : The cinnamic acid molecule is then hydroxylated at the 4-position by cinnamate 4-hydroxylase (C4H) , a P450-dependent enzyme, to yield p-coumaric acid. researchgate.netijrpr.com

Ortho-Hydroxylation : A crucial step for coumarin formation is the subsequent hydroxylation at the ortho-position (C2') of the side chain. The enzyme cinnamate/coumarate 2-hydroxylase (C2'H) catalyzes this reaction, converting p-coumaric acid into 2,4-dihydroxy-cinnamic acid. wikipedia.orgresearchgate.net

Lactonization : Following the second hydroxylation, the double bond in the side chain undergoes a trans-to-cis isomerization. This geometric change brings the carboxylic acid group into proximity with the newly introduced 2'-hydroxyl group, allowing for a spontaneous intramolecular esterification (lactonization) that closes the ring and forms the stable aromatic lactone structure of umbelliferone. wikipedia.orgresearchgate.net

An alternative, though related, route involves the activation of p-coumaric acid to its thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL) before the ortho-hydroxylation step. researchgate.netijrpr.com

Phenylpropanoid Pathway Involvement

The foundation of the coumarin core of this compound is built by the phenylpropanoid pathway, a central route in plant secondary metabolism. wikipedia.orgfrontiersin.org This pathway synthesizes a variety of phenolic compounds from the aromatic amino acid phenylalanine. wikipedia.orgfrontiersin.org

The key steps involving this pathway in the biosynthesis of the coumarin skeleton are:

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the conversion of L-phenylalanine to cinnamic acid. wikipedia.org

Hydroxylation: Cinnamic acid undergoes a series of enzymatic hydroxylations. A crucial step is the hydroxylation at the C4 position to produce p-coumaric acid, which is then converted to its corresponding CoA-thioester, 4-coumaroyl-CoA. wikipedia.org This molecule is a central intermediate from which numerous natural products are synthesized. wikipedia.org

Ortho-hydroxylation: For coumarin synthesis, 4-coumaroyl-CoA is hydroxylated at the ortho position (C2) by a specific hydroxylase, a critical step directing the intermediate towards coumarin formation. biorxiv.org

These initial transformations provide the necessary phenolic precursor, umbelliferone (7-hydroxycoumarin), which serves as the acceptor molecule for the sesquiterpene chain. researchgate.netbiorxiv.org Umbelliferone is a common coumarin moiety found in sesquiterpene coumarins isolated from plants in the Apiaceae family, particularly the genus Ferula. biorxiv.orgresearchgate.net

Key Enzymatic Transformations to Coumarin Core

The conversion of phenylpropanoid intermediates into the coumarin core, specifically umbelliferone, is governed by a series of precise enzymatic reactions. While the complete enzymatic cascade can vary between species, the core transformations are well-understood.

Intermediates from the phenylpropanoid pathway are channeled into coumarin biosynthesis through the action of several key enzymes. biorxiv.org The CoA-thioesters of cinnamic acids are hydroxylated at the ortho position by enzymes such as coumaroyl-2′-hydroxylase (C2′H). biorxiv.org This hydroxylation is a pivotal step. Following this, the molecule undergoes a trans-cis isomerization of the side chain, which is often light-induced but can also be catalyzed enzymatically. This isomerization brings the hydroxyl group in proximity to the carboxylic acid group, facilitating the final step: lactonization. biorxiv.org This ring-closing reaction, which forms the defining pyrone ring of the coumarin, is catalyzed by a coumarin synthase (COSY) enzyme, leading to the formation of umbelliferone. biorxiv.org

| Enzyme | Abbreviation | Function in Coumarin Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. wikipedia.orgfrontiersin.org |

| Coumaroyl-2′-hydroxylase | C2′H | Catalyzes the ortho-hydroxylation of p-coumaroyl-CoA, a key step directing intermediates toward coumarin formation. biorxiv.org |

| Coumarin Synthase | COSY | Catalyzes the final lactonization step, forming the coumarin ring structure of umbelliferone from its hydroxylated precursor. biorxiv.org |

Conjugation and Linkage Mechanisms

The defining feature of this compound is the ether linkage between the coumarin platform and a complex sesquiterpene moiety. This bond is formed through a specialized enzymatic process that couples the two distinct molecular parts.

Formation of the Ether Bond between Sesquiterpene and Coumarin Units

The scaffold of sesquiterpene coumarins like this compound is created through the condensation of a coumarin unit and a sesquiterpene unit via an ether bond. researchgate.netnih.gov The reaction is an O-prenylation, specifically an O-farnesylation, of the 7-hydroxy group of the umbelliferone molecule. researchgate.netresearchgate.net

The sesquiterpene donor molecule is farnesyl diphosphate (FDP). biorxiv.org The proposed mechanism involves the ionization of FDP within the enzyme's active site, where the diphosphate group is abstracted, likely facilitated by Mg²⁺ ions. researchgate.net This generates a highly reactive farnesyl carbocation. Simultaneously, a basic amino acid residue in the enzyme's active site abstracts the proton from the 7-hydroxyl group of umbelliferone, creating a phenolate (B1203915) anion. researchgate.net This anion then performs a nucleophilic attack on the farnesyl carbocation, resulting in the formation of a C-O ether bond. researchgate.net The product of this initial coupling is a linear sesquiterpene coumarin called umbelliprenin (7-farnesyloxycoumarin), which is the direct precursor that undergoes further enzymatic modifications (epoxidation and cyclization) to form this compound. biorxiv.orgresearchgate.net

Enzymes Catalyzing the Coupling Reaction

The crucial coupling step is catalyzed by a class of enzymes known as prenyltransferases. Specifically, for the biosynthesis of this compound and related compounds, an O-farnesyltransferase (O-FT) is responsible. biorxiv.orgresearchgate.net These enzymes are often membrane-bound. researchgate.net

The O-farnesyltransferase facilitates the precise formation of the ether bond between umbelliferone and farnesyl diphosphate. biorxiv.orgresearchgate.net Following this initial coupling, the linear umbelliprenin is converted into more complex cyclic structures. This subsequent transformation is catalyzed by at least two other types of enzymes: a sesquiterpene coumarin epoxidase, which epoxidizes the terminal double bond of the farnesyl chain, and various sesquiterpene coumarin synthases (STCS) or cyclases. researchgate.netbiorxiv.org These synthases protonate the epoxide to generate a carbocation, initiating a cascade of cyclization reactions and rearrangements that ultimately produce the specific cyclic sesquiterpene skeleton of this compound. researchgate.netbiorxiv.orgresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The production of complex secondary metabolites like this compound is tightly regulated at the genetic level. This regulation ensures that these compounds are synthesized in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues.

Identification of Biosynthetic Gene Clusters (BGCs)

In many microorganisms and increasingly observed in plants, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on a chromosome. ruhr-uni-bochum.denih.gov This co-localization is known as a biosynthetic gene cluster (BGC). nih.gov Such an arrangement allows for the coordinated regulation and expression of all the genes required to produce a particular compound. ruhr-uni-bochum.de

In the context of this compound and other sesquiterpene coumarins from Ferula species, the existence of BGCs is strongly hypothesized, but as of current research, they have not been fully identified or characterized. researchgate.netbiorxiv.org It is presumed that the genes for the O-farnesyltransferase, the subsequent epoxidase, and the specific sesquiterpene coumarin synthases are located in proximity to each other in the plant genome. However, research notes that essentially nothing is known about the specific genes encoding these enzymes. biorxiv.orgresearchgate.net The identification of such clusters is a significant area of ongoing research. Uncovering these BGCs would provide powerful tools for understanding the evolution of this metabolic pathway and for potentially engineering the production of these valuable compounds in heterologous systems.

Transcriptional and Post-Transcriptional Regulatory Elements

The biosynthesis of complex secondary metabolites like this compound is intricately regulated at both the transcriptional and post-transcriptional levels to ensure its production is coordinated with the plant's developmental and environmental status. While research specifically targeting the regulatory mechanisms of this compound biosynthesis is still emerging, studies on related coumarin and terpenoid pathways in plants, including those in the Ferula genus, provide significant insights into the potential regulatory elements involved.

Transcriptional Regulation:

The expression of biosynthetic genes is a primary control point. This regulation is mediated by trans-acting protein factors (transcription factors) that bind to cis-regulatory elements in the promoter regions of the biosynthetic genes. Several families of transcription factors are known to regulate the phenylpropanoid and terpenoid pathways, which provide the precursors for this compound.

Transcriptome analyses of various Ferula species have identified numerous transcription factor families that are differentially expressed and likely involved in regulating the biosynthesis of terpenoids, including sesquiterpene coumarins. modares.ac.ir These families include MYB, bHLH, WRKY, ERF, and bZIP, which are known to be involved in plant defense and secondary metabolism. peerj.com For instance, in Ferula persica, several transcription factor families were identified among differentially expressed genes, suggesting their regulatory roles in terpenoid biosynthesis. modares.ac.ir In the context of coumarin biosynthesis more broadly, members of the MYB and bHLH families are well-established regulators. peerj.com For example, in Arabidopsis thaliana, the transcription factor HY5, a key regulator of light signaling, targets many genes in the tetrapyrrole biosynthesis pathway, which shares precursors with other secondary metabolic pathways. frontiersin.org

The following table summarizes transcription factor families implicated in the regulation of secondary metabolite biosynthesis, including pathways related to this compound precursors.

| Transcription Factor Family | Potential Role in this compound Biosynthesis Regulation | References |

| MYB | Regulators of the phenylpropanoid pathway, which produces the coumarin moiety. | peerj.com |

| bHLH | Often work in conjunction with MYB factors to regulate phenylpropanoid and flavonoid biosynthesis. | peerj.com |

| WRKY | Typically involved in plant defense responses, which can include the production of secondary metabolites like coumarins. | peerj.com |

| ERF | Ethylene Response Factors; can be involved in regulating terpenoid biosynthesis as part of stress responses. | peerj.com |

| bZIP | Involved in various stress responses and developmental processes that can influence secondary metabolism. | peerj.com |

Post-Transcriptional Regulation:

Following transcription, gene expression can be further modulated by post-transcriptional mechanisms, which affect the processing, stability, and translation of messenger RNA (mRNA). Key players in this regulation include microRNAs (miRNAs) and alternative splicing.

MicroRNAs are small, non-coding RNA molecules that can bind to target mRNAs, typically leading to their degradation or the repression of their translation. nih.govosu.edu This provides a rapid and efficient way to fine-tune the levels of biosynthetic enzymes. In the context of cancer cell lines, miRNAs have been shown to regulate metabolic pathways, including amino acid biogenesis. mdpi.comfrontiersin.org While direct evidence for miRNA regulation of this compound biosynthesis is not yet available, it is a well-established mechanism for controlling secondary metabolic pathways in plants. mdpi.com For example, miRNAs can regulate the expression of key transcription factors or the biosynthetic genes themselves. nih.gov

Alternative splicing of pre-mRNAs is another mechanism that can increase the diversity of proteins produced from a single gene or regulate the level of functional transcripts. frontiersin.org This process has been observed for genes involved in the biosynthesis of lignin, a polymer also derived from the phenylpropanoid pathway, in woody plants like Populus. frontiersin.org It is plausible that key enzymes in the this compound biosynthetic pathway, such as sesquiterpene coumarin synthases, could be subject to alternative splicing, leading to enzymes with different properties or expression patterns.

Environmental and Developmental Triggers for Biosynthetic Gene Expression

The production of this compound, like many other plant secondary metabolites, is not constitutive but is instead influenced by a variety of external environmental cues and internal developmental signals. These triggers can induce the expression of the biosynthetic genes necessary for its synthesis, often as part of a defense response or a developmental program.

Environmental Triggers:

Plants modulate the synthesis of secondary metabolites in response to both abiotic (non-living) and biotic (living) stresses. frontiersin.org These stress factors can act as triggers for the upregulation of biosynthetic pathways leading to compounds like this compound, which may possess protective functions for the plant.

Abiotic Stress: Factors such as drought, salinity, extreme temperatures, and UV radiation are known to induce the production of various secondary metabolites. frontiersin.orgnih.govmdpi.com In crop plants, abiotic stress leads to the production of reactive oxygen species (ROS), and in response, plants activate defense mechanisms, including the synthesis of antioxidant compounds. lidsen.complantimpact.com Coumarins, in general, have been shown to accumulate in response to such stressors. frontiersin.org For example, the biosynthesis and accumulation of coumarins in plants are tightly regulated by nutrient availability, water status, and temperature. frontiersin.org While specific studies on this compound are limited, it is likely that its production in Ferula species is enhanced under certain abiotic stress conditions as a protective measure. researchgate.net

Biotic Stress: Pathogen attack and herbivory are potent inducers of secondary metabolite biosynthesis. frontiersin.org Coumarins are well-documented phytoalexins, compounds that are synthesized by plants as part of their defense against pathogenic microorganisms. frontiersin.org The accumulation of coumarins can be a direct response to pathogen invasion, where they may act as antimicrobial agents. frontiersin.org For instance, in response to pathogen invasion, glycosyltransferases can redirect phenylpropanoid metabolism towards the accumulation of coumarin analogs to bolster the plant's immune response. frontiersin.org The anti-inflammatory effects of sesquiterpene coumarins from Ferula fukanensis have been linked to the inhibition of gene expression related to inflammatory responses in macrophage-like cells, suggesting a role in modulating biological interactions. jst.go.jp

Developmental Triggers:

The synthesis of this compound can also be linked to specific developmental stages of the plant. The concentration of secondary metabolites often varies between different plant organs and changes as the plant matures.

Developmental Stage: In Peucedanum praeruptorum, a plant also rich in coumarins, the content of various coumarins was found to change significantly at the bolting stage (when the plant begins to flower). frontiersin.org This suggests that the expression of coumarin biosynthetic genes is under developmental control, likely to allocate resources appropriately for growth, reproduction, and defense. Transcriptome analysis of Ferula persica revealed differential expression of terpene synthase genes between root and flower tissues, indicating that the biosynthesis of terpenoids is tissue- and development-specific. modares.ac.ir this compound is extracted from the roots and fruits of Ferula species, suggesting that its biosynthesis may be upregulated in these organs at specific developmental points, possibly for defense or to play a role in reproduction. nih.govnih.gov

Tissue-Specific Expression: The regulated expression of genes encoding steroidogenic enzymes in animals is a classic example of tissue-specific transcription determining the metabolic profile of a tissue. nih.gov A similar principle applies to plants, where the specific array of biosynthetic enzymes present in a particular tissue dictates the secondary metabolites it can produce. The finding that roots of Ferula species are particularly active in terpene biosynthesis points to tissue-specific regulation of the underlying genes. researchgate.net

Synthesis and Derivatization of Conferone and Analogues

Semi-Synthetic Approaches to Conferone

Semi-synthesis, which involves the use of naturally occurring compounds as starting materials for chemical transformations, presents a viable and often more efficient route to obtaining complex molecules like this compound. umich.edu

Isolation of Precursors from Natural Sources

This compound is a naturally occurring compound found in various plant species of the Ferula genus, which belongs to the Apiaceae family. nih.govbiorxiv.org These plants are the primary source for the isolation of this compound and its biogenetic precursors. The biogenetic precursor for many sesquiterpene coumarins in Ferula species is umbelliprenin (B192621). mdpi.com

The isolation process typically involves the extraction of dried and powdered plant parts, such as roots, with organic solvents like methanol (B129727). nih.gov The resulting crude extract is then subjected to various chromatographic techniques to separate and purify the desired compounds.

A typical isolation procedure might involve the following steps:

Extraction: The plant material is macerated and extracted with a suitable solvent.

Fractionation: The crude extract is partitioned between different immiscible solvents to separate compounds based on their polarity.

Chromatography: The fractions are further purified using column chromatography on silica (B1680970) gel or other stationary phases.

Final Purification: High-performance liquid chromatography (HPLC) is often employed to obtain highly pure this compound or its precursors.

The structure of the isolated compounds is then confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. nih.gov

Table 1: Natural Sources and Isolated Precursors of this compound

| Plant Species | Precursor/Related Compound | Plant Part | Reference |

| Ferula flabelliloba | This compound | Roots | nih.gov |

| Ferula gummosa | Feselol, Mogoltacin | Fruits | sci-hub.se |

| Ferula asafoetida | Samarcandin (B610672) | Not specified | nih.gov |

| Ferula drudeana | Umbelliprenin | Roots | mdpi.com |

| Ferula narthex | Conferol | Not specified | researchgate.net |

Chemical Modification Strategies on Naturally Derived Scaffolds

Once a suitable precursor is isolated, chemical modifications can be employed to convert it into this compound. This strategy is particularly advantageous when the precursor is more abundant in the natural source than this compound itself. The chemical transformations might involve oxidation, reduction, or the introduction of specific functional groups. For instance, a precursor like conferol could potentially be oxidized to yield this compound. The drimane (B1240787) portion of this compound is considered to be a significant contributor to its bioactivity. researchgate.net

Total Synthesis of this compound

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available starting materials. It serves as a definitive proof of the compound's structure and provides a route to produce the compound and its analogues in the laboratory, independent of its natural availability. tjnpr.org

Key Synthetic Challenges and Methodological Innovations

The total synthesis of a complex molecule like this compound presents several challenges, including the construction of the intricate carbon skeleton and the control of stereochemistry. The development of novel synthetic methodologies is often required to overcome these hurdles. A review of synthetic strategies for natural product analogues highlights various approaches such as diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS) that can be applied. rsc.org The synthesis of complex natural products often relies on the development of efficient and stereoselective reactions. nih.govorganic-chemistry.org

Stereoselective Synthesis of this compound's Chiral Centers

This compound possesses multiple chiral centers, and the precise three-dimensional arrangement of these centers is crucial for its biological activity. Therefore, a key aspect of its total synthesis is the stereoselective formation of these chiral centers. Asymmetric synthesis techniques are employed to control the stereochemical outcome of the reactions. ethz.ch These can include the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. ethz.chmdpi.com For example, a tandem allylic isomerization/asymmetric aldol–Tishchenko reaction has been demonstrated for the stereoselective synthesis of 1,3-diols, which are common structural motifs in natural products. chemrxiv.org

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a crucial step in understanding its structure-activity relationship (SAR) and in developing new compounds with improved properties. unime.itfrontiersin.org This involves systematically modifying different parts of the this compound molecule and evaluating the impact of these changes on its biological activity.

The design of new analogues can be guided by computational modeling and a deep understanding of the target biological pathways. rsc.org Synthetic strategies for creating these analogues often leverage the methods developed for the total synthesis of the natural product itself, allowing for the introduction of diverse functional groups and structural motifs. doi.orgmdpi.com The goal is to create a library of related compounds that can be screened for enhanced potency, selectivity, or other desirable pharmacological properties. mdpi.com The modification of natural products through chemical synthesis can address issues such as unwanted side effects and improve their drug-like properties. tjnpr.orgrsc.org

Structural Modification for Enhanced Bioactivity (Excluding Clinical Efficacy)

The modification of the this compound scaffold is a key strategy for enhancing its biological effects. Research has shown that even slight alterations to its structure can significantly impact its cytotoxic and inhibitory activities. For instance, studies on various drimane-type sesquiterpene coumarins have revealed that the nature of the sesquiterpene skeleton is crucial. Ring-opened drimane-type sesquiterpenes, such as farnesiferol B and C, have demonstrated potent inhibitory effects on P-glycoprotein (P-gp), a key protein in multidrug resistance, suggesting these could be valuable scaffolds for further modification. nih.gov

Furthermore, the introduction of specific chemical groups at various positions on the this compound molecule has been explored to boost bioactivity. The addition of a hydroxyl group at the C-7′ position of the drimane skeleton has been found to be a critical factor in enhancing cytotoxic activity. mdpi.com The stereochemistry of the molecule also plays a role; for example, while the epimerization at the C-3′ position (comparing colladonin (B2602372) to badrakemin) only slightly enhances cytotoxicity, it highlights that such structural changes can fine-tune the compound's potency against cancer cell lines. mdpi.com

Introduction of Functional Groups for Specific Research Applications

The introduction of specific functional groups onto the this compound molecule is a powerful technique for creating specialized tools for biological research. researchgate.net Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. nih.gov By adding or modifying these groups, scientists can develop probes to study cellular processes with high precision.

For example, a common strategy involves attaching a fluorescent tag to the this compound structure. nih.govepo.org This creates a fluorescent molecular probe that can be used to visualize the localization of this compound within cells or to track its interaction with specific target proteins in real-time using advanced microscopy techniques. Another approach is the incorporation of bioorthogonal functional groups, such as azides or alkynes. researchgate.netgoogleapis.com These groups are chemically inert within biological systems but can be specifically reacted with a corresponding partner molecule (e.g., for "click chemistry"), allowing for the selective labeling and identification of this compound's binding partners within a complex cellular environment. researchgate.net The ability to convert existing functional groups on the this compound molecule, such as amines to carboxylic acids, further expands the range of possible chemical conjugations for research purposes. biosyn.com

Synthesis of this compound Conjugates for Targeted Studies

To enhance its utility in research, particularly in targeted studies, this compound has been synthesized into various conjugates. This involves covalently linking this compound to other molecules, such as polymers or targeting ligands, to create a new molecular entity with combined properties. nih.govui.ac.idmdpi.com

A significant area of this research involves the co-delivery of this compound with chemotherapeutic agents like doxorubicin (B1662922) (DOX). researchgate.netnih.gov this compound's hydrophobic nature can limit its bioavailability. nih.gov To overcome this, novel pH-responsive micelles have been engineered using biodegradable polymers like β-cyclodextrin grafted poly(maleate-co-PLGA). researchgate.netmdpi.com In these systems, both doxorubicin and this compound are encapsulated with high efficiency. researchgate.net These nano-sized micelles are designed for sustained release and can enhance the cellular uptake of both compounds. nih.govmdpi.com

The purpose of these conjugates is often to leverage this compound's ability to inhibit P-glycoprotein (P-gp), a pump that expels chemotherapy drugs from cancer cells, leading to resistance. nih.govnih.gov By delivering this compound and doxorubicin simultaneously to a cancer cell, the conjugate aims to suppress the P-gp pump with this compound, thereby increasing the intracellular concentration and cytotoxic effect of doxorubicin. nih.govnih.gov Studies have shown that such combination delivery can have synergistic effects, significantly inducing apoptosis in cancer cells. researchgate.net The synthesis of these conjugates involves multi-step processes, including the creation of polymer backbones through methods like ring-opening polymerization, followed by the attachment of the drug molecules. researchgate.net

| Conjugate System | Polymer/Carrier | Purpose of Conjugation | Key Findings | Reference |

| Doxorubicin-Conferone Micelles | β-cyclodextrin grafted poly(maleate-co-PLGA) | Enhance bioavailability of this compound; Co-delivery with Doxorubicin to overcome multidrug resistance. | High encapsulation efficiency for both drugs; Synergistic cytotoxic effects; Induction of apoptosis in breast cancer cells. | researchgate.net |

| Polymer-Drug Conjugates (General Model) | Natural or Synthetic Polymers (e.g., PEG, HPMA) | Improve drug solubility; Control drug release; Target specific tissues. | Covalent attachment improves pharmacokinetic profiles and can reduce systemic toxicity. | nih.govui.ac.iddovepress.com |

| Peptide-Doxorubicin Conjugate | 11-mer peptide (18-4) | Targeted delivery to triple-negative breast cancer cells. | Conjugate showed good stability and was as toxic as free Doxorubicin to cancer cells, but significantly less toxic to non-cancerous cells. | chapman.edu |

| Fullerenol-Doxorubicin Conjugates | Fullerenol, Folic Acid | Improve selectivity and activity of Doxorubicin in cancer cells. | pH-sensitive release; Enhanced cellular uptake and cytotoxicity in hepatocellular carcinoma cells. | frontiersin.org |

Structure-Activity Relationship (SAR) Studies on this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. dntb.gov.ua For this compound and its analogues, SAR studies aim to identify the key structural features that are essential for their interactions with biological targets, thereby guiding the design of new, more potent compounds.

Elucidation of Pharmacophoric Requirements for Specific Biological Interactions

A pharmacophore is an abstract description of the molecular features necessary for a molecule to interact with a specific biological target. researchgate.net These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. For this compound and related sesquiterpene coumarins, a key biological interaction is the inhibition of the P-glycoprotein (P-gp) efflux pump. nih.gov

Impact of Structural Changes on Molecular Targeting

Modifying the structure of this compound directly impacts its interaction with molecular targets. The primary target often studied in relation to this compound is the P-glycoprotein (P-gp) efflux pump, which is implicated in multidrug resistance in cancer. nih.govnih.gov

Studies have shown that this compound acts as a competitive inhibitor, likely binding to the active sites of P-gp and preventing the efflux of other drugs, such as vinblastine (B1199706) or doxorubicin. researchgate.netnih.gov The effectiveness of this inhibition varies with the specific structure of the this compound analogue. For instance, at a concentration of 10 μM, this compound demonstrated higher potency in enhancing doxorubicin uptake in resistant breast cancer cells compared to its analogue feselol, indicating that subtle structural differences between these drimane-type sesquiterpene coumarins affect their affinity for the P-gp target. researchgate.net

The entire drimane-sesquiterpene coumarin (B35378) ether structure is considered potent for targeting enzymes like histone deacetylases (HDACs). This suggests that the molecule may interact with multiple cellular targets. Alterations to the coumarin or sesquiterpene moieties can shift this targeting. For example, the length and functional groups on the side chain of coumarin derivatives can significantly influence their activity and selectivity. nih.gov These findings demonstrate that targeted structural modifications can be used to optimize the interaction of this compound analogues with specific biological molecules.

Computational Approaches in SAR Prediction

Computational methods are increasingly used to predict and rationalize the structure-activity relationships of this compound and its analogues, saving time and resources compared to traditional synthesis and testing. unja.ac.idresearchgate.net These in silico techniques include Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cmu.ac.thnih.govimist.ma For compounds related to this compound, QSAR can identify key physicochemical descriptors (like electronic properties and lipophilicity) that correlate with their cytotoxic or inhibitory potency. cmu.ac.th This allows researchers to predict the activity of new, unsynthesized derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, like P-gp or an enzyme). unja.ac.idpensoft.net Docking studies have been used to model the interaction of this compound analogues with their protein targets. dntb.gov.ua These models can reveal specific amino acid residues in the binding site that interact with the ligand and calculate a binding energy score, which indicates the affinity of the interaction. unja.ac.id By simulating how different structural modifications on the this compound scaffold affect these interactions and binding energies, researchers can prioritize the synthesis of compounds with the highest predicted activity, accelerating the discovery of more potent analogues. researchgate.net For complex targets like P-gp, which can bind to many different structures, computational models like pharmacophore ensembles are used to account for this promiscuity and improve prediction accuracy. semanticscholar.orgrsc.org

This compound is a sesquiterpene coumarin that has garnered attention for its presence in species of the Ferula and Heptaptera genera, particularly Ferula plants. researchgate.netresearchgate.net Research into this compound necessitates specific analytical methodologies for its isolation, purification, and structural characterization from natural sources.

Analytical Methodologies for Conferone Research

Advanced Structural Elucidation of Conferone and its Metabolites

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. innovatechlabs.com An IR spectrum plots the intensity of absorbed light against wavenumber (cm⁻¹). innovatechlabs.com Different functional groups vibrate at characteristic frequencies, resulting in specific peaks or bands in the spectrum. innovatechlabs.com The analysis of an IR spectrum can help confirm the presence of key functional groups in this compound, such as carbonyl (C=O) and alkene (C=C) groups, as well as C-H bonds. nih.gov For instance, strong and broad peaks around 1400–1500 cm⁻¹ and 1650 cm⁻¹ can indicate the stretching vibrations of C=C bonds in aromatic and alkene rings, respectively, while a peak around 3100 cm⁻¹ can correspond to =C-H stretching. nih.gov IR spectroscopy has been utilized in the characterization of this compound, including confirming its presence in formulations like drug-loaded micelles by comparing the spectrum of the formulation to that of this compound itself. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum (typically 100 to 900 nm). azooptics.comtechnologynetworks.com This technique is useful for identifying and quantifying compounds that contain chromophores, which are functional groups that absorb UV or visible light. azooptics.com The UV-Vis spectrum of a compound shows absorbance as a function of wavelength, with peaks occurring at wavelengths where the compound absorbs light most strongly (λmax). azooptics.com These absorption characteristics are related to the electronic transitions within the molecule, providing information about its structure and concentration. azooptics.com this compound, being a coumarin (B35378) derivative with conjugated systems, exhibits characteristic absorption in the UV region. The λmax of this compound has been reported at 324 nm. nih.gov UV-Vis spectroscopy is applied in this compound research for purposes such as determining drug loading and release amounts in delivery systems. nih.gov

X-Ray Crystallography for Absolute Stereochemistry

X-Ray Crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including the precise positions of atoms and their absolute stereochemistry. d-nb.infosoton.ac.uk This method involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to reconstruct the electron density distribution, thereby revealing the molecular structure. d-nb.info For chiral molecules, determining the absolute configuration (R or S designation at stereocenters) is crucial as different enantiomers can have different biological activities. d-nb.infosoton.ac.uk While standard X-ray diffraction can determine relative stereochemistry, determining absolute stereochemistry often requires the presence of a heavy atom in the molecule or the use of anomalous dispersion techniques. imperial.ac.uk X-ray crystallography has been employed in the structural elucidation of sesquiterpene coumarins, including confirming the stereochemical structure of related compounds. researchgate.net Although specific details regarding the X-ray crystallographic analysis of this compound for absolute stereochemistry were not extensively found in the search results, X-ray crystallography is recognized as a reliable method for this purpose in the field of natural product chemistry. d-nb.infosoton.ac.uk

Quantitative Analysis of this compound in Biological Systems (Excluding Clinical Context)

Quantitative analysis of this compound in biological systems is essential for studying its distribution, metabolism, and interactions in non-clinical research. Various chromatographic and mass spectrometric techniques are employed for this purpose due to their sensitivity and selectivity in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. nih.gov Compounds in the sample are separated based on their differential interactions with the stationary and mobile phases. nih.gov HPLC can be coupled with various detectors, including Ultraviolet (UV) detectors and Fluorescence Detectors (FLD). nih.govaocs.org

UV detectors measure the absorbance of UV light by the eluting compounds at a specific wavelength. azooptics.comtechnologynetworks.com While tocols (like tocopherols (B72186) and tocotrienols) absorb UV light, the sensitivity might be limited for detecting them in complex biological samples unless they are present in high concentrations. aocs.org Fluorescence detectors, on the other hand, offer higher sensitivity and selectivity for compounds that naturally fluoresce or can be derivatized to be fluorescent. aocs.orgmdpi.com FLD is often the preferred detection method for analyzing compounds like tocols in biological samples due to its better sensitivity. aocs.org

HPLC is a sensitive and precise analytical method for quantifying drugs and other compounds in biological specimens. nih.gov Optimal chromatographic conditions are crucial for efficient separation of the analyte from endogenous components in the biological matrix. nih.gov HPLC with fluorescence detection has been used to measure compounds in biological tissues. nih.gov Reverse-phase HPLC, often utilizing a C18 column and mobile phases like methanol (B129727) in water, has been employed for the purification and analysis of sesquiterpene coumarins, including this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govveedalifesciences.comchromatographytoday.com LC-MS/MS is widely used for the quantitative analysis of small molecules and peptides in complex biological matrices due to its high sensitivity, selectivity, and ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govveedalifesciences.comchromatographytoday.comnih.gov

The LC component separates the analytes in the sample, and the eluting compounds are then introduced into the mass spectrometer. chromatographytoday.com In the mass spectrometer, the compounds are ionized and detected based on their mass-to-charge ratio (m/z). thermofisher.com Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing more specific structural information and enhancing selectivity for quantitative analysis in complex samples. nih.govveedalifesciences.com LC-MS/MS has emerged as a "gold standard" for the quantitative analysis of small compounds. nih.gov It offers excellent selectivity, enabling the precise and accurate quantification of analytes even at low levels in biological samples. veedalifesciences.com Sample preparation is a crucial step in LC-MS/MS analysis of biological samples to minimize interference from the matrix. nih.govveedalifesciences.com

LC-MS/MS has been used for the analysis of various compounds in biological samples, including metabolites and peptides. chromatographytoday.comnih.gov While specific studies detailing the quantitative analysis of this compound in biological systems (excluding clinical contexts) using LC-MS/MS were not prominently found, the technique's general applicability and advantages for quantifying small molecules in complex biological matrices make it a suitable method for this compound analysis in non-clinical research. nih.govveedalifesciences.comchromatographytoday.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.comscioninstruments.com GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.comscioninstruments.com In GC-MS, the sample is vaporized and separated into its components as they pass through a capillary column with a stationary phase, propelled by an inert carrier gas. thermofisher.comscioninstruments.com The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. thermofisher.comscioninstruments.com

GC-MS is widely used for both targeted and untargeted analysis of compounds in various samples, including biological matrices. thermofisher.com Sample preparation, such as extraction and potentially derivatization, is often necessary for GC-MS analysis of biological samples to make the analytes more volatile or suitable for the technique and to reduce matrix interference. scioninstruments.commdpi.com Derivatization can involve chemically modifying the analyte to improve its volatility or stability for GC analysis. scioninstruments.com

GC-MS has been applied in the analysis of biological samples for various compounds. thermofisher.commdpi.comnih.gov While direct examples of quantitative analysis of this compound in biological systems (excluding clinical contexts) specifically using GC-MS were not extensively found in the search results, GC-MS is a valuable tool for the analysis of volatile and semi-volatile components in biological matrices and could potentially be applied to this compound or its volatile metabolites if appropriate sample preparation and derivatization methods are developed. thermofisher.comscioninstruments.commdpi.com

Below is a table listing the compound name and its PubChem CID.

| Compound Name | PubChem CID |

| This compound | 3108117 |

Below are example data tables illustrating the types of data that might be generated using the discussed analytical methods. These tables are illustrative and based on general principles of the techniques, not specific experimental data for this compound unless cited.

Example Table 1: Illustrative IR Spectroscopic Data for this compound (Hypothetical)

| Wavenumber (cm⁻¹) | Assignment (Functional Group) | Intensity (Relative) | Citation |

| ~1650 | C=C (Alkene/Aromatic) | Strong | nih.gov |

| ~1700-1750 | C=O (Carbonyl) | Strong | |

| ~3000-3100 | =C-H (Aromatic/Alkene) | Medium | nih.gov |

| ~2850-2950 | C-H (Aliphatic) | Strong |

Note: Specific peak positions and intensities can vary depending on the sample state and instrument.

Example Table 2: Illustrative UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Absorbance (Arbitrary Units) | Solvent | Citation |

| 324 | - | - | nih.gov |

Note: Absorbance values are concentration-dependent.

Example Table 3: Illustrative HPLC Data for this compound (Hypothetical)

| Analyte | Retention Time (minutes) | Detector Used | Citation |

| This compound | ~7.5 | UV or FLD | researchgate.netnih.gov |

Note: Retention times are dependent on chromatographic conditions (column, mobile phase, flow rate).

Example Table 4: Illustrative LC-MS/MS Data for this compound (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Citation |

| This compound | [M+H]⁺ or [M-H]⁻ | Fragment ions | - | nih.govveedalifesciences.com |

Note: Specific m/z values and fragmentation patterns are compound-dependent and determined experimentally.

Example Table 5: Illustrative GC-MS Data for this compound (Hypothetical)

| Analyte | Retention Time (minutes) | Ionization Mode | Characteristic Ions (m/z) | Citation |

| This compound | - | EI or CI | Molecular ion, fragment ions | thermofisher.comscioninstruments.com |

Note: Retention times and ion patterns are compound and method dependent. Derivatization may be required for GC-MS analysis of this compound.

Spectrofluorometry (e.g., Pyrene (B120774) Probe Method)

Spectrofluorometry is a technique used to measure the fluorescence properties of a sample. The pyrene probe method is a specific application of spectrofluorometry often used to determine the critical micelle concentration (CMC) of amphiphilic compounds or drug delivery systems. nih.govavantiresearch.com This method relies on the sensitivity of pyrene's fluorescence spectrum to the polarity of its environment. Pyrene is a hydrophobic molecule that preferentially partitions into the hydrophobic core of micelles when they form in an aqueous solution. nih.govavantiresearch.com

In studies involving this compound, particularly in the context of drug delivery systems like micelles, the pyrene probe method has been employed to characterize the properties of the delivery vehicle. For instance, in research on pH-responsive micelles for co-delivering doxorubicin (B1662922) and this compound, spectrofluorometry with a pyrene probe was used to determine the CMC of the copolymer forming the micelles. nih.govrsc.org

The process typically involves adding a small amount of pyrene to solutions containing increasing concentrations of the micelle-forming copolymer. nih.govrsc.org The fluorescence emission spectrum of pyrene is then measured. nih.govrsc.org The ratio of the intensity of the emission at 373 nm (I1) to that at 393 nm (I3) changes as pyrene moves from the aqueous phase into the more hydrophobic micellar environment. nih.govrsc.org A sharp decrease in this I1/I3 ratio indicates the formation of micelles and allows for the determination of the CMC. nih.gov

Data from a study on β-cyclodextrin grafted micelles used for this compound delivery showed a characteristic change in the I1/I3 ratio with increasing copolymer concentration, enabling the determination of CMC values. nih.gov The plot of the I1/I3 ratio versus copolymer concentration exhibited a µ-shaped curve, with minimum points corresponding to CMC values. nih.gov

| Copolymer Concentration (µg/mL) | I1/I3 Ratio (Arbitrary Units) |

| 0.05 | High |

| 0.1 | High |

| 0.5 | Decreasing |

| 1 | Decreasing |

| 2.5 | Decreasing |

| 5 | Decreasing |

| 10 | Decreasing |

| 25 | Decreasing |

| 50 | Decreasing |

| 100 | Low (around CMC1) |

| 250 | Low |

| 500 | Low (around CMC2) |

| 1000 | Low |

Note: The exact I1/I3 ratio values are illustrative based on the description of the plot shape and would vary depending on the specific copolymer and experimental conditions. The table represents the general trend observed.

The CMC value is a critical parameter for evaluating the stability and potential of micellar drug delivery systems, as it indicates the concentration above which micelles will form and encapsulate hydrophobic compounds like this compound. rsc.org

In Silico Methods for this compound Analysis

In silico methods, utilizing computational approaches, play a significant role in the analysis of chemical compounds like this compound. These methods can provide insights into molecular properties, interactions, and potential biological activities without the need for extensive experimental work. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (e.g., this compound) to another (e.g., a protein receptor) when bound to form a stable complex. researcher.lifeingentaconnect.com This method aims to predict the binding pose and the binding affinity between the molecules. ingentaconnect.com Molecular dynamics (MD) simulations, on the other hand, provide information about the time-dependent behavior of molecular systems, allowing researchers to study the flexibility of molecules and the stability of complexes predicted by docking. researcher.lifeacs.org

Both molecular docking and dynamics simulations have been applied in studies involving this compound to understand its potential interactions with biological targets. For example, molecular docking has been used to investigate the inhibitory effects of sesquiterpene coumarins, including this compound, on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ingentaconnect.com These studies predict how this compound might bind to the active sites of these enzymes and the strength of these interactions, often expressed as docking scores or binding energies. ingentaconnect.com

Furthermore, molecular docking studies have explored the potential of this compound and other sesquiterpene coumarins as inhibitors of anti-apoptotic proteins like Bcl-xL, which are often overexpressed in cancer cells. researchgate.netistanbul.edu.tr These studies aim to identify the specific amino acid residues in the protein's active site that interact with this compound and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). istanbul.edu.tr

Data from molecular docking studies can include predicted binding energies and details about the interactions between this compound and the target protein. For instance, studies investigating the interaction of coumarin derivatives with serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA) have utilized molecular docking to identify potential binding sites and the nature of the forces involved. acs.orgresearchgate.net These studies suggested that this compound interacts with specific subdomains of albumin, with hydrogen bonding and van der Waals interactions being major intermolecular forces. researchgate.net

| Protein Target | Predicted Binding Site (Example) | Key Interactions (Example) | Predicted Binding Energy (Example, kcal/mol) |

| Acetylcholinesterase (AChE) | Active site residues | Hydrogen bonds, hydrophobic interactions | -5.69 (Feselol, for comparison) ingentaconnect.com |

| Butyrylcholinesterase (BuChE) | Active site residues | Hydrogen bonds, hydrophobic interactions | 4.99 (Umbelliprenin, for comparison) ingentaconnect.com |

| Bcl-xL | Active site | Interactions with specific amino acids | Data varies based on study and software |

| Human Serum Albumin (HSA) | Subdomain IB | Hydrogen bonding, van der Waals | ~10⁴ (Binding constant K) researchgate.net |

| Bovine Serum Albumin (BSA) | Subdomain IA | Hydrogen bonding, van der Waals | ~10² (Binding constant K) researchgate.net |

Note: The binding energy values provided for AChE and BuChE are for other sesquiterpene coumarins from a study that also included this compound, as specific docking scores for this compound on these targets were not explicitly provided in the snippet. The binding constant values for HSA and BSA are provided as an alternative measure of interaction strength from a relevant study.

Molecular dynamics simulations can complement docking studies by providing information on the stability of the predicted complexes over time and how the flexibility of both this compound and the target protein might influence their interaction. researcher.lifeacs.org While direct MD simulation data specifically for this compound was not extensively detailed in the search results, studies on other coumarin derivatives and similar compounds interacting with proteins like HSA have shown that these complexes can reach stable states within nanoseconds of simulation time, indicating stable binding. acs.org

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions involves using computational models to forecast how molecules will interact based on their chemical structures and properties. This can range from predicting simple binding events to modeling complex biological pathways. mdpi.comecancer.org

In the context of this compound, predictive modeling can be used to anticipate its interactions with various biological molecules, such as proteins, lipids, or nucleic acids. This is particularly relevant for understanding its potential mechanisms of action and predicting its behavior in biological systems. nih.gov

Predictive models can be built using various approaches, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and network inference methods. mdpi.comnih.gov These models correlate structural features of molecules with their observed interaction profiles or biological effects.

While specific examples of predictive modeling of this compound's molecular interactions beyond docking and dynamics were not prominently featured in the search results, the general principles apply. For instance, understanding the molecular interactions between a compound and serum albumin is crucial for predicting its pharmacokinetic properties, such as distribution and half-life. acs.orgresearchgate.net Predictive models could potentially forecast the binding affinity of this compound to albumin based on its structure.

Furthermore, predictive modeling can be applied to understand the broader impact of this compound on biological systems by analyzing its potential interactions within complex molecular networks. nih.gov This could involve predicting how this compound might modulate gene expression or interfere with signaling pathways based on its predicted interactions with key proteins or other biomolecules. nih.gov

The development of predictive phenomics, which aims to understand and predict how genomes interact with their environment to produce phenotypes, relies heavily on integrating molecular data and using predictive modeling of molecular interactions. pnnl.gov While a direct link to this compound was not established in the search results for this specific concept, it represents a broader area where predictive modeling of molecular interactions of compounds like this compound could be applied in the future to understand their effects on cellular or organismal phenotypes.

Predictive models can utilize various parameters derived from the molecular structure of this compound, such as lipophilicity (LogP), hydrogen bond donors and acceptors, and molecular weight, to predict its behavior and interactions. researcher.life These parameters are often calculated using cheminformatics tools and can be used as inputs for predictive models.

| Molecular Descriptor (Example) | Value for this compound (Example) | Relevance for Predictive Modeling |

| Molecular Formula | C₂₄H₂₈O₄ uni.lu | Used in various property calculations |

| Molecular Weight | 380.19876 Da (Monoisotopic) uni.lu | Influences absorption, distribution, metabolism, and excretion |

| XlogP (predicted) | 4.4 uni.lu | Indicates lipophilicity, relevant for membrane permeability and binding to hydrophobic sites |

| Hydrogen Bond Acceptors | 4 (Based on structure) | Relevant for interactions with polar groups in biological targets |

| Hydrogen Bond Donors | 0 (Based on structure) | Relevant for interactions with polar groups in biological targets |

Note: The values for hydrogen bond acceptors and donors are based on the chemical structure of this compound (C₂₄H₂₈O₄) and are provided as examples of descriptors used in predictive modeling.

By integrating data from experimental techniques and in silico methods, predictive models can contribute to a more comprehensive understanding of this compound's molecular interactions and potential biological effects.

Mechanistic Investigations of Conferone S Biological Activities Excluding Clinical Human Trials

Cellular and Molecular Mechanisms in Anti-Proliferative Studies

Conferone has been shown to influence the cell cycle progression in cancer cells, a key mechanism in its anti-proliferative effects. researchgate.netnih.gov Treatment of adult T-cell leukemia/lymphoma (ATL) cells with this compound led to a notable accumulation of cells in the sub-G1 phase of the cell cycle. researchgate.netnih.gov This sub-G1 peak is indicative of apoptotic cells, suggesting that this compound induces cell death. researchgate.netarchivesofmedicalscience.com